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Volasertib Safety Profile Summary

The table below summarizes the most common and significant adverse events (AEs) associated with

volasertib, based on clinical trial results.

Adverse Event Frequency & Grade Notes & Management Strategies

Hematological Toxicities Most common dose-limiting
toxicities (DLTs) [1] [2].

Neutropenia Grade 3/4; frequent drug-related
AE [2].

Main dose-limiting AE; is reversible
and manageable [2].

Thrombocytopenia Grade 3/4; frequent drug-related
AE [1] [2].

A common DLT; requires monitoring
[1].

Anemia Common drug-related AE [2].

Non-Hematological
Toxicities

Generally less frequent and severe.

Fatigue Common drug-related AE [3] [2].
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Adverse Event Frequency & Grade Notes & Management Strategies

Nausea Common drug-related AE [2].

Decreased Appalate Reported in Japanese patients [3].

Febrile Neutropenia Reported in some patients [2]. Requires appropriate treatment [2].

Increased Alanine

Aminotransferase

Grade 3; observed as a DLT in

combination therapy [4].

A meta-analysis of Plk1 inhibitors, including volasertib, found that the blood system was one of the most

affected, with volasertib specifically increasing the risk of AEs in this system [5]. The safety profile appears

consistent across different patient populations, including Japanese patients [3].

Safety Management and Dose Modification Strategies

Managing volasertib's toxicity, particularly hematological effects, is crucial for safe administration in

clinical trials.

Dosing and Schedule: The maximum tolerated dose (MTD) of volasertib as a monotherapy for
solid tumors was established at 300 mg administered intravenously every 3 weeks [2].
However, in later studies combining volasertib with azacitidine for myeloid malignancies, different

schedules were explored, such as 110 mg/m² on Days 1 and 8 of a 28-day cycle [1].
Monitoring and Reversibility: Hematological toxicities like neutropenia and thrombocytopenia have

been consistently noted as the primary dose-limiting concerns [1] [2]. The available data indicates
that these events are reversible [2]. Rigorous blood count monitoring before each cycle is essential.

Dose Modification for Toxicity: Clinical protocols defined Dose-Limiting Toxicities (DLTs) as drug-
related grade ≥3 non-hematological toxicities (with specific exceptions) and specific hematological

toxicities, such as prolonged neutropenia or thrombocytopenia [1]. The recommended strategy upon
encountering a DLT is dose interruption until recovery, followed by dose reduction for subsequent

cycles [1].

The following workflow outlines a general strategy for managing hematological toxicity during volasertib

administration, based on clinical trial protocols:
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Experimental Protocols for Toxicity Assessment

For researchers designing preclinical or clinical studies, here are key methodologies cited for evaluating

volasertib's safety.

Clinical Dose Escalation (Phase I Trials)
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Objective: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).

Protocol: These studies typically use a "3 + 3" design. Cohorts of 3 patients receive volasertib
at a predefined dose. If 0/3 experience a DLT, the dose is escalated for the next cohort. If 1/3

experiences a DLT, 3 more patients are added at that dose. The MTD is defined as the dose
level below which ≥2/6 patients experience a DLT [1] [3].

DLT Criteria: Commonly include grade ≥3 non-hematological toxicities (with exceptions for
nausea/vomiting/diarrhea that can be managed), febrile neutropenia, and grade 4 neutropenia

or thrombocytopenia of specific durations [1].

Preclinical Toxicity Assessment

Objective: Evaluate organ penetration and potential toxicity in animal models.

Protocol: In xenograft models (e.g., colon, lung), mice are treated with volasertib
monotherapy. Concentrations of volasertib are then measured in extracts from tumors and

multiple organs (e.g., brain, kidney, liver, lung, muscle) and plasma. This helps assess tissue
penetration and identify organs for potential toxicity monitoring [2].

Key Takeaways for Professionals

Primary Concern: The dominant toxicity is hematological (neutropenia, thrombocytopenia). These
are reversible but require careful monitoring as they are the most common dose-limiting effects [1] [2].

Established MTD: For monotherapy in solid tumors, the recommended dose for phase II studies was
300 mg IV every 3 weeks due to a more manageable safety profile, even though a higher dose was

tolerated [2].
Combination Therapy: When combining volasertib with other agents like azacitidine, different

schedules and BSA-adapted doses may be necessary, and hematological toxicity remains the
primary safety consideration [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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